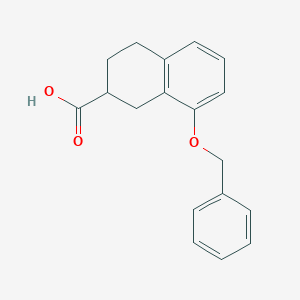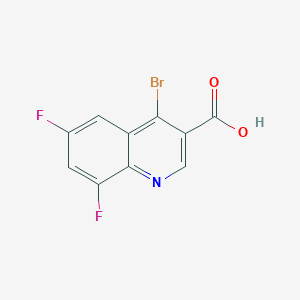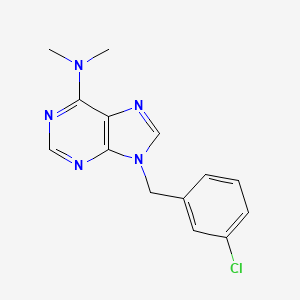![molecular formula C14H28Si3 B11840792 Disilane, pentamethyl[4-(trimethylsilyl)phenyl]- CAS No. 19096-98-1](/img/structure/B11840792.png)
Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane is a unique organosilicon compound characterized by its distinctive structure, which includes multiple methyl groups and a trimethylsilyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with disilane derivatives. One common method includes the use of chlorosilanes and Grignard reagents under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in an inert atmosphere.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane involves its interaction with molecular targets through its silicon atoms and phenyl ring. The compound can form stable complexes with various substrates, facilitating reactions through coordination and activation of specific pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,2-Pentamethyl-1-phenyldisilane
- 1,1,1,2,2-Pentamethyl-2-(4-methylphenyl)disilane
- 1,1,1,2,2-Pentamethyl-2-(4-chlorophenyl)disilane
Uniqueness
1,1,1,2,2-Pentamethyl-2-(4-(trimethylsilyl)phenyl)disilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and makes it a versatile reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
19096-98-1 |
|---|---|
Molekularformel |
C14H28Si3 |
Molekulargewicht |
280.63 g/mol |
IUPAC-Name |
dimethyl-trimethylsilyl-(4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C14H28Si3/c1-15(2,3)13-9-11-14(12-10-13)17(7,8)16(4,5)6/h9-12H,1-8H3 |
InChI-Schlüssel |
WRILCDHGYNWDFY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






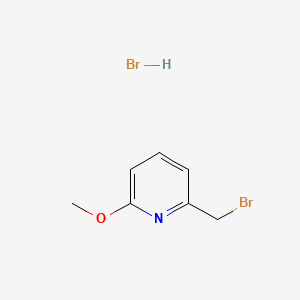

![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)


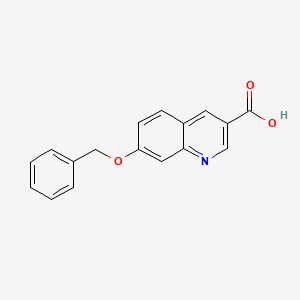
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
